molecular formula C10H6N2O B1438383 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile CAS No. 1184913-64-1

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Katalognummer: B1438383
CAS-Nummer: 1184913-64-1
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: HGGJDPGZCATJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Ugi reaction, which is a multicomponent reaction, can be employed to construct the isoquinoline scaffold . This reaction typically involves the use of isocyanides, aldehydes, amines, and carboxylic acids as starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile and its derivatives. Research indicates that these compounds exhibit promising activity against various cancer cell lines.

  • In Vitro Studies : A study published in the European Journal of Chemistry demonstrated that a series of compounds including this compound were synthesized and tested against the Ehrlich Ascites Carcinoma (EAC) cell line and human liver cancer cell line (HEPG2). The results showed significant anticancer activity, with some derivatives exhibiting higher potency than established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. The structure-activity relationship (SAR) studies have provided insights into how modifications to the isoquinoline core can enhance efficacy .

Synthesis Methodologies

The synthesis of this compound has been achieved through various chemical reactions, which are crucial for producing derivatives with enhanced biological activity.

  • Palladium-Catalyzed Reactions : One effective method involves palladium-catalyzed cascade cyclization reactions, which allow for the formation of highly substituted isoquinolines. This method has been utilized to create diverse derivatives that can be screened for biological activity .
  • Three-component Reactions : Another approach includes the three-component Castagnoli-Cushman reaction, which has been adapted to synthesize derivatives with improved pharmacological profiles. This method emphasizes the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives .

Potential Therapeutic Uses

Beyond anticancer applications, this compound may have potential uses in other therapeutic areas:

  • PARP Inhibition : Some derivatives have shown promise as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This property could make them valuable in treating cancers that are dependent on PARP for survival .
  • Neuroprotective Effects : Preliminary studies suggest that certain isoquinoline derivatives may also exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the anticancer activity of this compound derivatives:

CompoundCell Line TestedIC50 (µM)Reference
6aEAC27
6cHEPG230
6eMCF-725
DoxorubicinMCF-747.9

Wirkmechanismus

The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
  • 1-Hydroxyisoquinoline-7-carbonitrile
  • 7-Isoquinolinecarbonitrile, 1,2-dihydro-1-oxo-

Comparison: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development .

Biologische Aktivität

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

  • Molecular Formula : C10H6N2O
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 1184913-64-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable investigation assessed its cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells. The study found that certain derivatives exhibited promising cytotoxicity, indicating potential as therapeutic agents in cancer treatment .

A comparative analysis with the established chemotherapeutic agent doxorubicin revealed that some derivatives of this compound displayed comparable or even superior activity against cancer cell lines, with IC50 values ranging from 27 to 45 μmol/L .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. For example, it may interfere with poly(ADP-ribose) polymerase (PARP) pathways, which are critical in DNA repair processes. In vitro studies have demonstrated that some derivatives can significantly inhibit PARP activity, leading to increased apoptosis in cancer cells .

Table: Summary of Biological Activity Studies

Study ReferenceBiological ActivityTargetFindings
AntimicrobialBacteriaEffective against S. aureus and E. coli
AnticancerEAC CellsPromising cytotoxicity; derivatives showed IC50 values comparable to doxorubicin
Enzyme InhibitionPARPSignificant inhibition observed; potential for therapeutic applications

Notable Research Insights

  • Antimicrobial Efficacy : A study demonstrated that various derivatives of this compound possess notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Cytotoxic Potential : Research indicated that certain synthesized derivatives exhibited strong cytotoxic effects against multiple cancer cell lines, suggesting their viability as anticancer drugs .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds might induce apoptosis through PARP inhibition, which could enhance their effectiveness in cancer therapies .

Eigenschaften

IUPAC Name

1-oxo-2H-isoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGJDPGZCATJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654943
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184913-64-1
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7-bromoisoquinolin-1(2H)-one (70 g, 0.31 mol) in N,N-dimethylformamide (1 L) was added copper cyanide (56 g, 0.63 mol). The reaction was heated to 180° C. for 2 hours. The reaction was cooled to room temperature and was diluted with water (1 L). The solution was extracted with ethyl acetate (3 x). The organics were dried over sodium sulfate, filtered, and concentrated to give crude 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile (37 g). This crude material was taken up in ethanol (500 mL) and 1 N aqueous sodium hydroxide (400 mL) was added. The mixture was heated to reflux and stirred for 2 hours. The reaction was cooled to room temperature and the pH was adjusted to ˜2 with 1 N aqueous hydrochloric acid. The solids were collected by filtration, rinsed with water, and dried under vacuum to give the title compound (35 g, 85%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6, δ): 13.15 (br. s., 1H), 11.49 (s, 1H), 8.75 (s, 1H), 8.17-8.14 (m, 1H), 7.75 (d, 1H), 7.34-7.29 (m, 1H), 6.62 (d, 1H).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Customer
Q & A

Q1: What is the anticancer potential of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile against Ehrlich Ascites Carcinoma (EAC)?

A1: The study investigated the in vitro anticancer activity of several synthesized compounds, including a series of this compound derivatives, against the EAC cell line []. While the exact potency of this compound wasn't specifically detailed, the research demonstrated that several derivatives within this series exhibited promising cytotoxic activity against EAC cells []. Further research is necessary to fully elucidate the specific mechanisms of action and to determine the optimal derivatives for potential therapeutic development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.